2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one -

2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-4557087
CAS Number:
Molecular Formula: C18H19FN4O
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the class of quinazolinones. [] Quinazolinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. [, ] This specific compound has attracted interest in scientific research due to its potential pharmacological activities, particularly as an α1-adrenoceptor antagonist. [] Research has focused on understanding its synthesis, structure, and mechanism of action to explore its potential therapeutic applications.

Synthesis Analysis

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can be achieved through various synthetic routes. One common approach involves reacting 3,4-dihydro-2H-1,3-benzoxazin-2-one with 1-(4-fluorophenyl)piperazine in the presence of a suitable solvent and catalyst. []

Molecular Structure Analysis

2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one possesses a tricyclic core structure consisting of a fused benzene ring, a pyrimidine ring, and a piperazine ring. [] The molecule features a 4-fluorophenyl substituent attached to the piperazine ring. The three-dimensional conformation of the molecule can influence its interactions with biological targets and its pharmacological activity.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its α1-adrenoceptor antagonist activity. [] α1-adrenoceptors are a subtype of adrenergic receptors found on the surface of various cells throughout the body, including vascular smooth muscle cells. When activated by norepinephrine or epinephrine, α1-adrenoceptors trigger vasoconstriction. [] 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one competitively binds to α1-adrenoceptors, preventing the binding of norepinephrine and epinephrine and thus inhibiting vasoconstriction. [] This antagonism of α1-adrenoceptors can lead to a reduction in blood pressure and has potential therapeutic applications in the treatment of hypertension and other cardiovascular disorders. []

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems. These properties, including solubility, lipophilicity, and chemical stability, can affect its pharmacological activity and therapeutic potential. []

Applications

a. Portal Hypertension: This condition is characterized by elevated pressure in the portal vein, which carries blood from the digestive organs to the liver. [] Research has shown that 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can reduce portal venous pressure in rat models of portal hypertension. [, ] Its α1-adrenoceptor antagonist activity relaxes vascular smooth muscle, contributing to this effect.

b. Hypertension: Studies have investigated the potential of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one as an antihypertensive agent. [, ] Its ability to lower blood pressure, attributed to its α1-adrenoceptor blocking properties, makes it a candidate for further research in the management of hypertension.

Future Directions

    Optimization of Synthesis: Exploring alternative and more efficient synthetic routes to produce 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one with higher yields and purity can be beneficial for research and potential drug development. []

    Structure-Activity Relationship Studies: Investigating how modifications to the structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, such as variations in the substituents, impact its pharmacological activity can lead to the development of more potent and selective derivatives. [, ]

    In-depth Mechanistic Studies: Further research is needed to elucidate the precise molecular mechanisms underlying the α1-adrenoceptor antagonist activity of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one and its effects on different physiological systems. []

3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (DL-028)

Compound Description: DL-028 is a synthetic α1-adrenoceptor antagonist. [] Studies have shown that it reduces portal venous pressure, portal tributary blood flow, and cardiac index in portal-hypertensive rats. [] It also ameliorates hyperdynamic variables of systemic, renal, hepatocollateral, and portal territory vascular resistances, as well as renal and hepatic arterial blood flow. [] DL-028 has also been shown to reduce portal venous pressure and mean arterial pressure in portal hypertensive rats in a dose-dependent manner. []

SN79 (6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one)

Compound Description: SN79 is a novel compound that has shown cocaine antagonist actions in rodent studies. [] It binds to sigma receptors with nanomolar affinity and exhibits notable affinity for 5-HT2 receptors and monoamine transporters. [] SN79 has demonstrated the ability to attenuate both acute and subchronic effects of cocaine, including convulsions, locomotor activity, and the development of sensitized response to repeated cocaine exposures. []

CM572 (3-(4-(4-(4-Fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one)

Compound Description: CM572 is a novel isothiocyanate derivative of SN79, characterized as a selective, irreversible sigma-2 receptor partial agonist. [] It exhibits irreversible binding to sigma-2 receptors and induces cell death in human SK-N-SH neuroblastoma cells. [] CM572 also demonstrates cytotoxic activity against PANC-1 pancreatic and MCF-7 breast cancer cell lines, while exhibiting selectivity for cancer cells over normal cells. []

5-[3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one (18a) and its enantiomers

Compound Description: 18a is a potent serotonin 2 (5-HT2) receptor antagonist with weak alpha 1 adrenoceptor blocking activity and no significant D2 receptor binding affinity. [] Its (-)-enantiomer, later identified as (S)-(-)-18a (SUN C5174), exhibits even greater potency and selectivity for 5-HT2 receptors. [] Both 18a and SUN C5174 have been shown to inhibit platelet aggregation induced by serotonin and reduce the mortality rate in mouse acute pulmonary thromboembolic death models. []

10-[ω-[4-(4-Fluorophenyl)piperazin-1-yl]alkyl]dibenzo[b,f]-1,4-thiazepin-11(10H)-ones (10-14)

Compound Description: This series of compounds are dibenzo[b,f]-1,4-thiazepinones substituted with a 4-(4-fluorophenyl)piperazin-1-yl moiety at the 10-position. [] These compounds were designed as potential bioisosteres of known calcium channel antagonists like dibenzo[a,d]cycloheptenes and dibenzo[b,e]thiepins, with a more acute angle of flexure. []

Properties

Product Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C18H19FN4O

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C18H19FN4O/c19-13-4-6-14(7-5-13)22-8-10-23(11-9-22)18-20-12-15-16(21-18)2-1-3-17(15)24/h4-7,12H,1-3,8-11H2

InChI Key

VASNFTGQLBIYHH-UHFFFAOYSA-N

SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.